molecular formula C15H13N5O5S3 B2583048 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 307505-01-7

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2583048
CAS No.: 307505-01-7
M. Wt: 439.48
InChI Key: QUWQKTVQYYQGTB-UHFFFAOYSA-N
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Description

N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, a sulfamoylphenyl group at position 2, and a 5-nitrothiophene-2-carboxamide moiety at the para position of the phenyl ring. This structure combines sulfonamide and carboxamide pharmacophores, which are commonly associated with antibacterial and anticancer activities .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O5S3/c1-2-12-17-18-15(27-12)19-28(24,25)10-5-3-9(4-6-10)16-14(21)11-7-8-13(26-11)20(22)23/h3-8H,2H2,1H3,(H,16,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWQKTVQYYQGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Class

Sulfamethizole (4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide)
  • Structural Differences :
    • Sulfamethizole has a 5-methyl-1,3,4-thiadiazole core instead of 5-ethyl.
    • The sulfonamide group is directly linked to an aniline ring, lacking the nitrothiophene-carboxamide moiety .
  • Activity :
    • Sulfamethizole is a narrow-spectrum antibiotic targeting urinary tract infections. The absence of the nitrothiophene group may limit its activity against resistant strains compared to the target compound .
Compound Thiadiazole Substituent Phenyl Ring Substituent Bioactivity
Target Compound 5-Ethyl 5-Nitrothiophene-2-carboxamide Potential antibacterial
Sulfamethizole 5-Methyl Sulfonamide Antibacterial (UTIs)

Nitrothiophene Carboxamide Derivatives

N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7, )
  • Structural Differences :
    • Replaces the sulfamoylphenyl group with a 4-phenylthiazole ring.
    • Retains the 5-nitrothiophene-carboxamide moiety.
  • Synthesis :
    • Prepared via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with 5-methyl-4-phenylthiazol-2-amine in DMF (yield: ~80%) .
  • Purity/Activity :
    • High purity (>95%); exhibits narrow-spectrum antibacterial activity against Gram-positive pathogens .
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ()
  • Structural Differences :
    • Features a 3,5-difluorophenyl-thiazole group instead of sulfamoylphenyl.
  • Synthesis :
    • Similar HATU coupling method (yield: ~70%); purity 99.05% after silica chromatography .
  • Activity: Potent inhibition of bacterial enoyl-ACP reductase (FabI), a target in fatty acid biosynthesis .
Compound Amine Substituent Purity Key Activity
Target Compound 4-Sulfamoylphenyl-5-ethyl-thiadiazole N/A Hypothesized broad-spectrum
Compound 7 () 4-Phenylthiazole >95% Gram-positive antibacterial
3,5-Difluorophenyl derivative 4-(3,5-Difluorophenyl)thiazole 99.05% FabI inhibition

Thiadiazole-Based Anticancer Agents

1,3,4-Thiadiazole Derivatives ()
  • Structural Differences :
    • Lack nitrothiophene-carboxamide; instead, incorporate hydrazine-carbothioamide or oxadiazole-thione groups.
  • Activity :
    • Compound 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL) showed potent activity against HepG-2 liver cancer cells .
  • Synthesis :
    • Formed via S-alkylation and cyclization reactions (yields: 70–85%) .
Compound Core Structure IC50 (HepG-2) Synthesis Yield
Target Compound Thiadiazole-carboxamide N/A N/A
Compound 7b () Thiadiazole-hydrazine 1.61 µg/mL ~75%

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